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This guide provides a comprehensive comparison of leading software for Human Leukocyte

Antigen (HLA) typing, with a focus on the analysis of the HLA-A*33:01 allele. This document is

intended for researchers, scientists, and drug development professionals, offering an objective

look at the performance of various computational tools based on experimental data from recent

benchmark studies.

The accurate identification of HLA alleles, such as HLA-A*33:01, is critical in diverse fields

including organ transplantation, autoimmune disease research, and the development of

personalized cancer immunotherapies.[1][2] The high degree of polymorphism in the HLA

region presents a significant challenge for accurate typing, leading to the development of

numerous specialized software solutions.[1][2] This guide summarizes key performance

metrics and experimental protocols to aid researchers in selecting the most suitable tool for

their needs.

Performance Comparison of HLA Typing Software
The performance of several next-generation sequencing (NGS) based HLA typing tools has

been evaluated in multiple studies.[1][2][3][4] The following table summarizes the accuracy of

prominent software for HLA-A typing, which serves as a proxy for HLA-A*33:01 performance as

allele-specific benchmarking data is limited. The data is primarily derived from studies using

whole-exome sequencing (WES) data.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1574988?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC9679531/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.987655/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9679531/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.987655/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9679531/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.987655/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8045758/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.652258/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Software
Overall
Accuracy
(HLA-A)

Sequencing
Depth for
>90%
Accuracy (2nd
Field)

Key Strengths Limitations

OptiType
~98.7% (P group

resolution)[2]
>20x[5]

High accuracy

for HLA Class I

genes.[1][2]

Robust to short

read lengths.[1]

Only types Class

I genes.[1][2]

HLA*LA

High overall

accuracy across

all loci[1][2]

Not explicitly

stated, but >100x

recommended

for all genes[1]

Highest overall

typing accuracy

across five major

HLA loci.[1][2]

Slightly lower

accuracy for

HLA-A compared

to OptiType in

some studies.[1]

HISAT-genotype
>95% at 50x

(2nd field)[3]

>100x for >90%

accuracy at the

third field level[3]

[4]

High accuracy

and robustness

to different

assays.[3][4]

May require

higher

sequencing

depth for optimal

performance.[3]

HLA-HD
>95% at 50x

(2nd field)[3]

>100x for >90%

accuracy at the

third field level[3]

[4]

High accuracy,

particularly at

higher

resolutions.[3][4]

Can be

computationally

intensive.[6]

Kourami
Variable, lower

for some loci

Not explicitly

stated, but >100x

recommended

for all genes[1]

Higher typing

accuracy for rare

alleles.[1]

Lower call rate

and accuracy for

some common

alleles.[1]

Polysolver
~96.4% (4-digit

resolution)[5]
>100x[5]

One of the

earlier, well-

established tools.

Accuracy can

fluctuate with

sequencing

depth.[5]
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PHLAT
~97% (4-digit

resolution)[5]
>200x[5]

Good

performance on

RNA-seq data in

some studies.[7]

Accuracy is

sensitive to

sequencing

depth.[5]

Note: Accuracy can vary based on the sequencing platform, data type (WES, WGS, RNA-seq),

sequencing depth, and the specific HLA allele. The "P group" resolution focuses on the

peptide-binding region, which is functionally important.[1][2] Second and third-field resolutions

refer to the level of detail in the allele designation, with higher fields indicating greater

specificity.[3][4]

Experimental Protocols
The benchmarking studies from which the above data is derived generally follow a similar

experimental workflow. Below is a detailed description of a typical protocol for evaluating HLA

typing software.

1. Sample and Data Acquisition:

Sample Source: Publicly available datasets such as the 1000 Genomes Project are often

used, providing a large and diverse cohort.[1][2] For clinical validation, patient samples with

gold-standard HLA types determined by methods like Sanger sequencing-based typing

(SBT) are utilized.[8][9]

Sequencing Data: Whole-exome sequencing (WES) is a common data source due to its

cost-effectiveness and wide availability in clinical settings.[2] Whole-genome sequencing

(WGS) and RNA-seq data are also used for benchmarking.[7][10]

2. Data Preprocessing:

Raw sequencing reads (in FASTQ format) are typically aligned to a human reference

genome (e.g., hg19 or hg38).

Standard bioinformatics pipelines are used for quality control, including adapter trimming and

removal of low-quality reads.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://academic.oup.com/bib/article/22/3/bbaa143/5871189
https://academic.oup.com/bib/article/22/3/bbaa143/5871189
https://pubmed.ncbi.nlm.nih.gov/27802932/
https://academic.oup.com/bib/article/22/3/bbaa143/5871189
https://pmc.ncbi.nlm.nih.gov/articles/PMC9679531/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.987655/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8045758/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.652258/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9679531/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.987655/full
https://atm.amegroups.org/article/view/96535/html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9263794/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.987655/full
https://pubmed.ncbi.nlm.nih.gov/27802932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6019030/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. HLA Genotyping:

The preprocessed sequencing data is then used as input for the various HLA typing software

tools being evaluated.

Each software is generally run using its default parameters to ensure a fair comparison,

although some studies may also explore optimized settings.[9]

4. Performance Evaluation:

Accuracy Calculation: The HLA genotypes predicted by the software are compared against

the reference (gold-standard) genotypes. The accuracy is calculated as the percentage of

correctly identified alleles out of the total number of alleles.[9]

Call Rate: This metric represents the percentage of alleles for which a given tool provides a

prediction.[2]

Impact of Sequencing Depth: To assess robustness, studies often downsample the

sequencing data to various depths of coverage (e.g., 10x, 20x, 50x, 100x) and re-run the

HLA typing to determine the minimum depth required for accurate calls.[1][3][4]

Visualizing the Workflow
To better illustrate the process, the following diagrams outline the typical experimental workflow

and the logical relationship in HLA typing.
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3. HLA Genotyping

4. Performance Evaluation
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Caption: A generalized workflow for benchmarking HLA typing software.
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Caption: Logical relationship of inputs and outputs in HLA typing.

Conclusion
The choice of HLA typing software has a significant impact on the accuracy of genotype calls.

[3] For HLA-A, and by extension HLA-A33:01, tools like OptiType demonstrate very high
accuracy, particularly for Class I genes.[1][2] HLALA provides excellent overall performance

across both Class I and Class II loci.[1][2] For studies where high resolution is critical, HISAT-

genotype and HLA-HD are strong contenders, though they may require greater sequencing

depth.[3][4]

Researchers should consider the specific requirements of their study, including the type of

sequencing data available, the required resolution of HLA typing, and the computational

resources at their disposal. For clinical applications, using normal tissue samples for HLA

typing is recommended to avoid inaccuracies caused by tumor-specific genomic alterations.[5]

It is also advisable to ensure a sufficient sequencing depth, with a minimum of 20x for some

tools, and over 100x being optimal for achieving high accuracy at higher resolutions with

others.[3][5] This guide provides a starting point for making an informed decision, and

researchers are encouraged to consult the primary literature for more detailed information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Benchmarking freely available HLA typing algorithms across varying genes, coverages
and typing resolutions - PMC [pmc.ncbi.nlm.nih.gov]

2. Frontiers | Benchmarking freely available HLA typing algorithms across varying genes,
coverages and typing resolutions [frontiersin.org]

3. Benchmarking the Human Leukocyte Antigen Typing Performance of Three Assays and
Seven Next-Generation Sequencing-Based Algorithms - PMC [pmc.ncbi.nlm.nih.gov]

4. Frontiers | Benchmarking the Human Leukocyte Antigen Typing Performance of Three
Assays and Seven Next-Generation Sequencing-Based Algorithms [frontiersin.org]

5. academic.oup.com [academic.oup.com]

6. aacrjournals.org [aacrjournals.org]

7. Evaluation of computational programs to predict HLA genotypes from genomic sequencing
data - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Benchmarking of 5 algorithms for high-resolution genotyping of human leukocyte antigen
class I genes from blood and tissue samples - Xin - Annals of Translational Medicine
[atm.amegroups.org]

9. Benchmarking of 5 algorithms for high-resolution genotyping of human leukocyte antigen
class I genes from blood and tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

10. Evaluation of computational programs to predict HLA genotypes from genomic
sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to HLA-A*33:01 Analysis
Software for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574988#benchmarking-hla-a-33-01-analysis-
software]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1574988?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9679531/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9679531/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.987655/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.987655/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8045758/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8045758/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.652258/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.652258/full
https://academic.oup.com/bib/article/22/3/bbaa143/5871189
https://aacrjournals.org/cancerres/article/79/13_Supplement/5116/636796/Abstract-5116-Benchmarking-the-HLA-typing
https://pubmed.ncbi.nlm.nih.gov/27802932/
https://pubmed.ncbi.nlm.nih.gov/27802932/
https://atm.amegroups.org/article/view/96535/html
https://atm.amegroups.org/article/view/96535/html
https://atm.amegroups.org/article/view/96535/html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9263794/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9263794/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6019030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6019030/
https://www.benchchem.com/product/b1574988#benchmarking-hla-a-33-01-analysis-software
https://www.benchchem.com/product/b1574988#benchmarking-hla-a-33-01-analysis-software
https://www.benchchem.com/product/b1574988#benchmarking-hla-a-33-01-analysis-software
https://www.benchchem.com/product/b1574988#benchmarking-hla-a-33-01-analysis-software
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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